N-(tert-Butyl)hydroxylamine acetate
Overview
Description
N-(tert-Butyl)hydroxylamine acetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl hydroxylamine derivatives and their synthesis, which can provide insights into the chemistry of N-(tert-Butyl)hydroxylamine acetate. These derivatives are used in the synthesis of amines, hydroxylamines, and other nitrogen-containing compounds, which are important in pharmaceutical and chemical research .
Synthesis Analysis
The synthesis of tert-butyl hydroxylamine derivatives is well-documented in the provided papers. For instance, N-tert-butanesulfinyl imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Another method involves the reaction of magnesium amides with tert-butyl perbenzoate to form O-tert-butyl-N,N-disubstituted hydroxylamines . Additionally, N,O-bis(tert-butoxycarbonyl)hydroxylamines are synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate . These methods highlight the versatility and functional group tolerance in the synthesis of tert-butyl hydroxylamine derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl hydroxylamine derivatives is crucial for their reactivity and application in synthesis. For example, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines serves as a chiral directing group and activates the imines for nucleophilic addition . The structure of N,N-bis(4-tert-butylphenyl)hydroxylamine and its disproportionation product was established by X-ray diffraction analysis . These structural analyses are essential for understanding the reactivity and designing new compounds.
Chemical Reactions Analysis
Tert-butyl hydroxylamine derivatives undergo various chemical reactions. N-tert-butanesulfinyl imines are used for the asymmetric synthesis of amines and can be cleaved by acid treatment after nucleophilic addition . The synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamines allows for the generation of imines for in situ applications in the synthesis of α-amino esters and ketones . The acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine leads to the formation of amines and phenoxazine derivatives . These reactions demonstrate the chemical versatility of tert-butyl hydroxylamine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl hydroxylamine derivatives are influenced by their molecular structure. The stability of these compounds is an important consideration, as seen with bench-stable imine surrogates like N,O-bis(tert-butoxycarbonyl)hydroxylamines . The reactivity of these derivatives can vary based on steric and electronic factors, as indicated by the need for ortho,ortho-disubstitution on the perester electrophile for less sterically hindered magnesium amides . The physical properties such as solubility, stability, and reactivity are critical for their application in synthesis and potential use in various chemical industries.
Scientific Research Applications
Summary of the Application
“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the process of spin trapping of short-lived radicals . Spin trapping is a technique used in chemistry where short-lived radical species are reacted with a “spin trap” to form more stable products that can be studied using techniques such as electron spin resonance spectroscopy.
2. Protection of Retinal Cells from Iron Overload
Summary of the Application
“N-(tert-Butyl)hydroxylamine”, a mitochondrial antioxidant, has been shown to protect human retinal pigment epithelial cells from iron overload, which is relevant to macular degeneration .
Methods of Application or Experimental Procedures
In the study, human fetal retinal pigment epithelial (RPE) cells were exposed to ferric ammonium citrate to simulate iron overload. This resulted in increased oxidant production and decreased glutathione (GSH) levels and mitochondrial complex IV activity. The addition of “N-(tert-Butyl)hydroxylamine” to the iron-overloaded RPE cells led to a reduction of intracellular iron content, oxidative stress, and partial restoration of complex IV activity and GSH content .
Results or Outcomes
The study found that “N-(tert-Butyl)hydroxylamine” was able to reduce oxidative stress, mitochondrial damage, and age-related iron accumulation in RPE cells. This suggests that it might be useful in age-related macular degeneration due to its potential to reduce oxidative stress, mitochondrial damage, and age-related iron accumulation, which may damage normal RPE function and lead to loss of vision .
3. Synthesis of α-Ketoamides
Summary of the Application
“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of α-ketoamides . α-Ketoamides are important building blocks in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.
4. Synthesis of 3-Spirocyclopropanated 2-Azetidinones
Summary of the Application
“N-(tert-Butyl)hydroxylamine hydrochloride” is used in the synthesis of 3-spirocyclopropanated 2-azetidinones . These compounds are of interest due to their potential biological activity.
5. Effect on Cathepsin D Activity
Summary of the Application
“N-(tert-Butyl)hydroxylamine acetate” has been used in a study to understand its effect on Cathepsin D (CD) activity . Cathepsin D is a protein-degrading enzyme that is implicated in several diseases, including cancer and neurodegenerative disorders.
6. Preparation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone
Summary of the Application
“N-(tert-Butyl)hydroxylamine acetate” is used in the preparation of α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone . This compound could be of interest due to its potential biological activity.
Safety And Hazards
N-(tert-Butyl)hydroxylamine acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air .
properties
IUPAC Name |
acetic acid;N-tert-butylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYZLVSWEOXOFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180008 | |
Record name | tert-Butylhydroxylamine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)hydroxylamine acetate | |
CAS RN |
253605-31-1 | |
Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253605-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylhydroxylamine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253605311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylhydroxylamine acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYLHYDROXYLAMINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMZ1ZD667 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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